2,6-Dichloro-4-nitrobenzamide
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Overview
Description
2,6-Dichloro-4-nitrobenzamide is an organic compound with the molecular formula C7H4Cl2N2O3 It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzamide core
Mechanism of Action
Mode of Action
It has been observed to show a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline, a common pesticide . This suggests that the compound may interact with its targets in a way that influences the emission properties of the system.
Result of Action
Its ability to respond to 2,6-dichloro-4-nitroaniline suggests that it may have potential applications in the detection or analysis of this pesticide .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-nitrobenzamide can be synthesized through the direct condensation of 2,6-dichloro-4-nitrobenzoic acid with ammonia or an amine in the presence of a suitable catalyst. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, low reaction times, and eco-friendly process.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the chlorination of 4-nitroaniline with chlorine bleaching liquor in the presence of hydrochloric acid or nitric acid. The reaction is carried out at controlled temperatures, initially at 5-10°C and then at 15-20°C, followed by post-chlorination at 20-70°C .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chlorine atoms can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products
Reduction: The major product is 2,6-dichloro-4-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
Scientific Research Applications
2,6-Dichloro-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-aminobenzamide: Formed by the reduction of 2,6-dichloro-4-nitrobenzamide.
2,4-Dichloronitrobenzene: A related compound with similar structural features but different reactivity.
Uniqueness
Its specific substitution pattern on the benzene ring also differentiates it from other similar compounds .
Properties
IUPAC Name |
2,6-dichloro-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O3/c8-4-1-3(11(13)14)2-5(9)6(4)7(10)12/h1-2H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFAPLDTHADLBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)N)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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